(2R)-6-benzyl-8-methyl-2-phenylmethoxy-6,8-diazabicyclo[3.2.2]nonane
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Overview
Description
(1R,2R,5S)-6-benzyl-2-benzyloxy-8-methyl-6,8-diazabicyclo[322]nonane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5S)-6-benzyl-2-benzyloxy-8-methyl-6,8-diazabicyclo[3.2.2]nonane typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate precursors under controlled conditions to form the bicyclic core. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production. The scalability of the synthesis is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5S)-6-benzyl-2-benzyloxy-8-methyl-6,8-diazabicyclo[3.2.2]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the benzyl or benzyloxy groups can be replaced by other functional groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(1R,2R,5S)-6-benzyl-2-benzyloxy-8-methyl-6,8-diazabicyclo[3.2.2]nonane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R,5S)-6-benzyl-2-benzyloxy-8-methyl-6,8-diazabicyclo[3.2.2]nonane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but differ in functional groups and stereochemistry.
Bicyclo[4.3.0]nonane: Known as hydrindane, this scaffold is common in many terpenoid structures and presents a synthetic challenge due to its regio- and stereo-selectivity.
Uniqueness
(1R,2R,5S)-6-benzyl-2-benzyloxy-8-methyl-6,8-diazabicyclo[3.2.2]nonane is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H28N2O |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(2R)-6-benzyl-8-methyl-2-phenylmethoxy-6,8-diazabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C22H28N2O/c1-23-15-20-12-13-22(25-17-19-10-6-3-7-11-19)21(23)16-24(20)14-18-8-4-2-5-9-18/h2-11,20-22H,12-17H2,1H3/t20?,21?,22-/m1/s1 |
InChI Key |
JJHDWXSGTNAYDL-LZBANZJXSA-N |
Isomeric SMILES |
CN1CC2CC[C@H](C1CN2CC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CN1CC2CCC(C1CN2CC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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